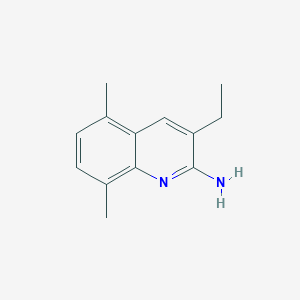![molecular formula C11H14O B14142867 1-(4,6-Dimethylidenebicyclo[3.1.0]hexan-2-yl)propan-2-one CAS No. 89032-32-6](/img/structure/B14142867.png)
1-(4,6-Dimethylidenebicyclo[3.1.0]hexan-2-yl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,6-Dimethylidenebicyclo[3.1.0]hexan-2-yl)propan-2-one is a chemical compound known for its unique bicyclic structure. This compound is part of the bicyclo[3.1.0]hexane family, which is characterized by a highly strained ring system. The presence of the bicyclic structure imparts significant reactivity and makes it a valuable intermediate in organic synthesis.
Métodos De Preparación
The synthesis of 1-(4,6-Dimethylidenebicyclo[3.1.0]hexan-2-yl)propan-2-one typically involves a (3 + 2) annulation reaction. This process includes the reaction of cyclopropenes with aminocyclopropanes, using an organic or iridium photoredox catalyst under blue LED irradiation . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline . This method provides good yields and is efficient for synthesizing a broad range of derivatives.
Análisis De Reacciones Químicas
1-(4,6-Dimethylidenebicyclo[3.1.0]hexan-2-yl)propan-2-one undergoes various chemical reactions due to its strained ring system. Common reactions include:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are possible, especially at the carbonyl carbon. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4,6-Dimethylidenebicyclo[3.1.0]hexan-2-yl)propan-2-one has several applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(4,6-Dimethylidenebicyclo[3.1.0]hexan-2-yl)propan-2-one involves its interaction with various molecular targets. The strained ring system makes it highly reactive, allowing it to participate in a range of chemical reactions. The specific pathways and molecular targets depend on the derivative and the context in which it is used.
Comparación Con Compuestos Similares
1-(4,6-Dimethylidenebicyclo[3.1.0]hexan-2-yl)propan-2-one can be compared with other bicyclo[3.1.0]hexane derivatives, such as:
Crispatene: A natural product with potent bioactivity.
Cycloeudesmol: A sesquiterpene with biological activity.
Laurinterol: Another sesquiterpene with significant bioactivity. These compounds share the bicyclic structure but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Propiedades
Número CAS |
89032-32-6 |
|---|---|
Fórmula molecular |
C11H14O |
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
1-(4,6-dimethylidene-2-bicyclo[3.1.0]hexanyl)propan-2-one |
InChI |
InChI=1S/C11H14O/c1-6-4-9(5-7(2)12)11-8(3)10(6)11/h9-11H,1,3-5H2,2H3 |
Clave InChI |
VIYBLNZDDQRLFK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1CC(=C)C2C1C2=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



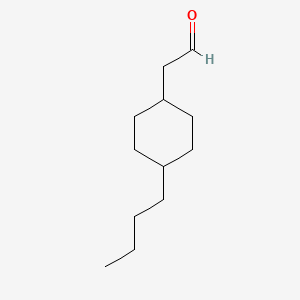
![3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-2-yl]oxybenzoic acid](/img/structure/B14142804.png)
![4-[3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B14142810.png)
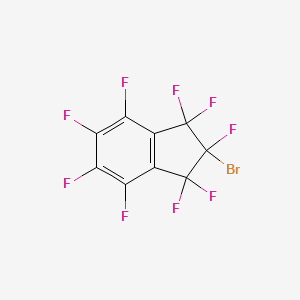

![Ethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14142828.png)
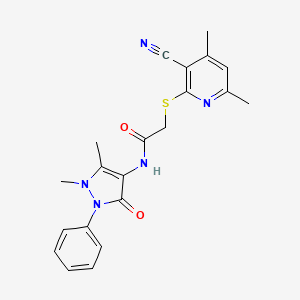
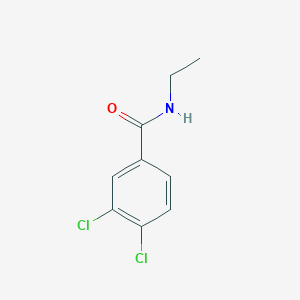
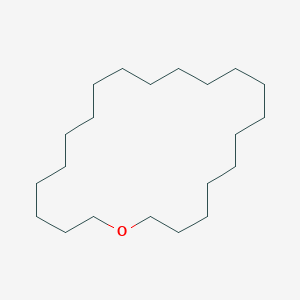

![[Hydroxy(phenyl)-lambda3-iodanyl] benzenesulfonate](/img/structure/B14142843.png)
